molecular formula C12H22N2O3 B1531601 (3,4-Dimethoxypyrrolidin-1-yl)(piperidin-3-yl)methanone CAS No. 1975936-64-1

(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-3-yl)methanone

Cat. No.: B1531601
CAS No.: 1975936-64-1
M. Wt: 242.31 g/mol
InChI Key: VFSSHJMUFYQRET-UHFFFAOYSA-N
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Description

(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-3-yl)methanone (CAS 1979171-78-2) is a chemical compound supplied as a high-purity building block for research and development applications. While specific biological data for this compound is not available in the public domain, its molecular structure, which incorporates a piperidine ring linked to a dimethoxypyrrolidine via a ketone group, identifies it as a molecule of interest in medicinal chemistry . Compounds featuring piperidine and pyrrolidine scaffolds are frequently investigated for their potential to interact with the central nervous system (CNS) . For instance, research into dual-target ligands for treating pain and opioid use disorder often utilizes similar structural components, with piperidine rings commonly found in μ-opioid receptor (MOR) agonist pharmacophores and substituted pyrrolidines serving as key dopaminergic moieties for dopamine D3 receptor (D3R) antagonism . Furthermore, such heterocyclic structures are valuable in the design of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-4) . The presence of the methoxy groups and the carbonyl linker in this compound provides defined stereochemistry and hydrogen-bonding capacity, making it a versatile intermediate for constructing more complex molecules in drug discovery programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3,4-dimethoxypyrrolidin-1-yl)-piperidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-16-10-7-14(8-11(10)17-2)12(15)9-4-3-5-13-6-9/h9-11,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSSHJMUFYQRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)C(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-3-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its interaction with various receptors and its therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine and piperidine moiety, which are known for their ability to interact with neurotransmitter systems. The presence of methoxy groups enhances solubility and bioavailability, making it a favorable candidate for pharmacological studies.

Interaction with Receptors

Research indicates that compounds with similar structures exhibit significant activity at histamine H3 and sigma-1 receptors. The piperidine moiety is critical for binding interactions, as evidenced by studies showing that modifications to this group can affect receptor affinity and selectivity:

  • Histamine H3 Receptor : Compounds related to this compound have demonstrated potent inhibition at the H3 receptor, with Ki values ranging from 2.7 nM to 31 nM depending on structural variations .
  • Sigma-1 Receptor : Similar derivatives have shown dual activity at sigma receptors, with Ki values as low as 3.3 nM, indicating a strong potential for therapeutic applications in pain management and neurological disorders .

Antinociceptive Effects

A study focused on piperidine derivatives reported promising antinociceptive effects in vivo. The dual-targeting nature of these compounds suggests they may be effective in treating both nociceptive and neuropathic pain .

Antimalarial Activity

Another relevant study evaluated the biological activity of piperidine-based compounds against Plasmodium falciparum, the causative agent of malaria. While this compound was not specifically tested, related compounds showed significant antimalarial activity with EC50 values around 3 μM, indicating potential for further development in antimalarial therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing biological activity:

Compound StructureKi (nM) at H3RKi (nM) at σ1RActivity Type
Compound A6.24.5Dual-targeting
Compound B10.318Selective H3R
Compound C312958Selective for H3R

These findings suggest that modifications to the piperidine ring can significantly alter receptor binding affinities and selectivity profiles.

Comparison with Similar Compounds

Tabulated Comparison of Key Properties

Compound Class Thermal Stability (°C) Density (g·cm⁻³) Key Substituents Biological Relevance
Target Compound Not reported Not reported 3,4-Dimethoxy-pyrrolidine Potential metabolic stability
Di(1H-tetrazol-5-yl)methanone oxime 288.7 - Tetrazole, oxime High thermal stability
Halogenated Pyrazolo-pyrimidinyl >250 - Cl, Br, sulfonyl Enhanced stability
(S)-3-(4-amino...)pyrrolidinyl - - Pyrazolo-pyrimidine High-throughput activity

Preparation Methods

General Synthetic Strategy

The synthesis of (3,4-Dimethoxypyrrolidin-1-yl)(piperidin-3-yl)methanone typically follows a convergent approach involving:

  • Preparation of pyrrolidine and piperidine intermediates with appropriate substitution patterns.
  • Formation of the amide bond linking the pyrrolidine and piperidine moieties.
  • Resolution of racemic mixtures to obtain optically pure enantiomers if required.

Key Intermediates and Reactions

2.1. Pyrrolidine Intermediate Synthesis

  • The pyrrolidine ring substituted with 3,4-dimethoxy groups is commonly prepared via a [3+2]-azomethine ylide cycloaddition reaction.
  • This involves reacting an E-olefin intermediate with an azomethine ylide precursor under inert solvents such as dichloromethane, toluene, or tetrahydrofuran.
  • Activation of the cycloaddition is achieved by acid catalysts (e.g., trifluoroacetic acid), desilylating agents (e.g., silver fluoride), or heating.
  • The resulting pyrrolidine intermediate is often obtained as a racemate and requires resolution by preparative high-performance liquid chromatography (HPLC) using chiral stationary phases or by formation of diastereomeric salts followed by fractional crystallization.

2.2. Piperidine Intermediate Synthesis

  • Substituted piperidines, including the 3-piperidinyl moiety, are synthesized through established methods, often resulting in diastereomeric mixtures.
  • Diastereomers are separated by chromatography, fractional crystallization, or chiral HPLC.
  • Racemic piperidines can be coupled with optically active acids to form diastereomers for easier separation.

Coupling to Form the Target Compound

  • The key step involves coupling the pyrrolidine acid intermediate with the substituted piperidine amine to form the amide bond, yielding this compound.
  • Coupling reagents commonly used include carbodiimides or other peptide coupling agents under mild conditions.
  • Protecting groups on nitrogen atoms (e.g., tert-butyl or benzhydryl esters) may be introduced and later removed under acidic conditions such as trifluoroacetic acid treatment.
  • The final product may be isolated as a pharmaceutically acceptable salt, such as hydrochloride or acetate, to improve stability and solubility.

Resolution and Purification

  • The compound is often obtained as a racemate; thus, chiral resolution is essential for biological activity.
  • Methods include:
    • Preparative HPLC with chiral stationary phases.
    • Formation of diastereomeric salts with optically active acids followed by crystallization.
    • Use of chiral auxiliaries such as oxazolidinones during intermediate synthesis to induce stereoselectivity.

Reaction Conditions and Solvents

Step Reagents/Conditions Solvents Notes
Azomethine ylide cycloaddition Acid catalyst (TFA), silver fluoride, heat Dichloromethane, toluene, THF Inert atmosphere required
Hydrolysis of intermediates Aqueous acid (HCl), heating Water-miscible co-solvents (1,4-dioxane, THF) For deprotection of esters
Coupling reaction Carbodiimides or peptide coupling agents Organic solvents (e.g., THF) Mild conditions to preserve stereochemistry
Resolution Chiral HPLC or diastereomeric salt formation Various Essential for enantiomeric purity

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Outcome/Intermediate
1 Synthesis of E-olefin intermediate Standard olefination reactions E-olefin intermediate for cycloaddition
2 [3+2]-Azomethine ylide cycloaddition Acid catalyst (TFA), silver fluoride, heat Pyrrolidine intermediate (racemic)
3 Resolution of pyrrolidine intermediate Chiral HPLC or diastereomeric salt formation Optically pure pyrrolidine intermediate
4 Synthesis and separation of substituted piperidine Chromatography or chiral HPLC Pure piperidine intermediate
5 Coupling of pyrrolidine acid and piperidine amine Carbodiimide coupling agents Target amide compound
6 Deprotection and salt formation Acidic hydrolysis, salt formation Final pharmaceutically acceptable salt form

Research Findings and Notes

  • The preparation of such compounds is well-documented in patent WO2007015162A1, which describes the detailed synthetic routes, intermediates, and purification techniques for piperidinoyl-pyrrolidine compounds, including derivatives similar to this compound.
  • The use of chiral auxiliaries and resolution techniques is critical to obtain enantiomerically pure compounds, which is essential for their biological activity as MCR4 agonists.
  • Protecting group strategies and mild reaction conditions help maintain stereochemical integrity throughout the synthesis.
  • The synthetic methods allow for variation of substituents on the pyrrolidine and piperidine rings, enabling structure-activity relationship studies.

This detailed overview of the preparation methods for this compound integrates authoritative patent information and standard synthetic organic chemistry practices to provide a comprehensive guide for researchers and practitioners in medicinal chemistry and pharmaceutical development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (3,4-Dimethoxypyrrolidin-1-yl)(piperidin-3-yl)methanone, and what are the critical reaction parameters?

  • Answer : Synthesis typically involves multi-step routes:

  • Piperidine ring formation : Acid/base-catalyzed cyclization of precursors like 1,5-diaminopentane derivatives .

  • Coupling with pyrrolidine : Nucleophilic substitution or oxidative amidation (e.g., using oxoammonium salts like AcNH-TEMPO+NO₃⁻) to link the piperidine and pyrrolidinyl moieties .

  • Critical conditions : Temperature (55–80°C), solvent-free or mild polar solvents (e.g., THF), and catalysts (e.g., Pd for cross-coupling) .

  • Purification : Column chromatography or recrystallization for intermediates .

    Synthetic Step Key Reagents/Conditions Yield Range Reference
    Piperidine FormationK₂CO₃, DMF, 80°C60–75%
    Oxidative CouplingAcNH-TEMPO+NO₃⁻, solvent-free, 55°C70–86%
    Final PurificationEthanol recrystallization>95% purity

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy groups (δ 3.2–3.5 ppm) and carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., C₁₃H₂₃N₂O₃⁺) .
  • X-ray Crystallography : For resolving stereochemistry of dimethoxypyrrolidine and piperidine rings .
  • HPLC : Purity assessment (>98%) using C18 columns and UV detection .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Answer :

  • Receptor Binding Assays : Screen for affinity at GPCRs (e.g., dopamine, serotonin receptors) via radioligand displacement .
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • ADME Profiling : Solubility (shake-flask method), metabolic stability (microsomal incubation) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when intermediates exhibit instability?

  • Answer :

  • Protective Groups : Use tert-butyldimethylsilyl (TBS) to shield hydroxyl or amine groups during coupling .
  • Low-Temperature Reactions : Conduct sensitive steps (e.g., methanone formation) at 0–10°C .
  • In Situ Monitoring : Real-time FTIR or LC-MS to detect degradation and adjust conditions .
  • Alternative Oxidants : Replace AcNH-TEMPO+ with stabilized nitroxides to reduce side reactions .

Q. How to address contradictions in reported bioactivity across structurally analogous compounds?

  • Answer :

  • Computational Modeling : Molecular docking to compare binding modes in target proteins (e.g., kinases) .
  • Metabolite Profiling : Identify active/inactive metabolites via LC-HRMS in cellular assays .
  • Species-Specific Assays : Test across human, rat, and mouse models to resolve interspecies variability .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to clarify potency discrepancies .

Q. What experimental designs are optimal for elucidating structure-activity relationships (SAR)?

  • Answer :

  • Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, piperidine → morpholine) .

  • 3D-QSAR : CoMFA/CoMSIA models to predict activity cliffs .

  • Fragment-Based Screening : Identify critical pharmacophores via X-ray fragment soaking .

  • Proteomics : SILAC-based profiling to map cellular targets .

    SAR Modification Biological Impact Reference
    Methoxy → EthoxyIncreased lipophilicity (logP +0.5)
    Piperidine → AzetidineReduced CNS penetration
    Dimethoxy → TrifluoromethylEnhanced kinase inhibition (IC₅₀ ↓2-fold)

Methodological Considerations

  • Safety : Handle under fume hoods (risk of irritancy per GHS Category 2) .
  • Data Validation : Cross-reference NMR shifts with PubChem/SciFinder entries .
  • Contradictory Data : Replicate assays in triplicate and apply statistical tests (e.g., ANOVA) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-3-yl)methanone
Reactant of Route 2
(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-3-yl)methanone

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